2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-methyl-4-isopropoxy-1,3-thiazole-5-carboxylate with suitable reagents under controlled conditions. One common method includes the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 2-Methyl-4-isopropoxy-1,3-thiazole-5-carboxylic acid
- 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid
- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Uniqueness: 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Biological Activity
2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1374407-95-0) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the thiazole family can influence multiple biochemical pathways:
- Antimicrobial Activity : Thiazole derivatives have shown efficacy against a range of pathogens. The specific mechanisms often involve inhibition of bacterial enzymes or disruption of cellular processes critical for survival.
- Antioxidant Properties : Like other thiazole derivatives, this compound may exhibit antioxidant activity, which helps in reducing oxidative stress and inflammation in biological systems.
- Enzyme Inhibition : Some studies suggest that thiazole derivatives can act as inhibitors of enzymes such as xanthine oxidase, which is relevant in conditions like gout and hyperuricemia .
Antimicrobial Activity
A study focused on various thiazole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potent activity against several clinically relevant pathogens.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
These results indicate that this compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Thiazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress markers in cell cultures .
Case Studies
- Diabetes Model : In an animal model of diabetes induced by streptozotocin (STZ), thiazole derivatives were observed to improve insulin sensitivity and reduce blood glucose levels. The study highlighted the potential of these compounds in managing diabetic conditions through their antioxidant effects .
- Leishmanicidal Activity : Research on phthalimido-thiazole compounds indicated significant leishmanicidal activity with low toxicity to mammalian cells. These findings suggest that similar thiazole derivatives could be explored for treating leishmaniasis .
Properties
IUPAC Name |
4-methyl-2-propan-2-yloxy-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-4(2)12-8-9-5(3)6(13-8)7(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFJLZVNVMIESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206966 | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374407-95-0 | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374407-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 4-methyl-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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